1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-d6
Overview
Description
1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-d6 is a deuterated derivative of 1,2,3,6-Tetrahydrophthalimide. This compound is characterized by the replacement of hydrogen atoms with deuterium, which is an isotope of hydrogen. The molecular formula for this compound is C8H3D6NO2, and it is commonly used in scientific research due to its unique properties imparted by the deuterium atoms.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of potent protoporphyrinogen oxidase inhibitors .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in the target’s function .
Biochemical Pathways
Related compounds have been used in the synthesis of novel n-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1h-isoindole-1,3 (2h)-dione and n-(benzothiazol-5-yl)isoindoline-1,3-dione as potent protoporphyrinogen oxidase inhibitors .
Result of Action
Related compounds have been used in the synthesis of potent protoporphyrinogen oxidase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-d6 typically involves the deuteration of 1,2,3,6-Tetrahydrophthalimide. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and a deuterium source like deuterium oxide (D2O) or deuterium gas (D2).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to ensure complete deuteration. The purity of the final product is crucial, and it is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imides or anhydrides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phthalic anhydride, while reduction can produce primary amines.
Scientific Research Applications
1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-d6 has several applications in scientific research:
Chemistry: Used as a deuterated standard in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential use in drug development and pharmacokinetics.
Industry: Utilized in the synthesis of deuterated compounds for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
1,2,3,6-Tetrahydrophthalimide: The non-deuterated version of the compound.
cis-1,2,3,6-Tetrahydrophthalimide: A stereoisomer with similar chemical properties.
1,2,3,6-Tetrahydrophthalic anhydride: An anhydride derivative with different reactivity.
Uniqueness
1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-d6 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can alter the compound’s physical and chemical properties, making it valuable for studying isotope effects and enhancing the accuracy of analytical techniques like NMR spectroscopy.
Biological Activity
1,2,3,6-Tetrahydrophthalimide-3,3,4,5,6,6-d6 (CAS No. 1469-48-3) is a deuterated derivative of tetrahydrophthalimide. This compound is primarily used in research and analytical chemistry due to its unique isotopic labeling. Understanding its biological activity is crucial for evaluating its potential impacts in environmental and toxicological contexts.
- Molecular Formula : C8H9NO2
- Molecular Weight : 157.20 g/mol
- Purity : 98%
- Physical State : Solid at room temperature
- Storage Conditions : Store at room temperature away from light and moisture
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its effects on enzyme activity and potential toxicity.
Enzyme Inhibition Studies
-
Cholinesterase Inhibition :
- Like other carbamate derivatives, this compound has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes can lead to increased levels of acetylcholine in synapses, which may result in neurotoxic effects.
- A study found that certain carbamate compounds exhibit varying degrees of AChE inhibition with IC50 values ranging from 1.60 µM to over 300 µM depending on the specific structure and substituents present on the molecule .
- Neurotoxicity Assessment :
Toxicological Profile
The toxicological profile of this compound indicates several hazards:
- Acute Toxicity : Classified as toxic if absorbed through the skin or ingested. Symptoms of overexposure include dizziness and nausea.
- Chronic Effects : Potential reproductive toxicity has been noted due to the presence of components that may cause birth defects .
Case Study 1: Environmental Impact Assessment
A study conducted on the urban pathways of biocides found that compounds similar to tetrahydrophthalimides were detected in surface waters during wet weather conditions. The concentration levels were significant enough to warrant concern regarding their ecological impact and potential bioaccumulation in aquatic organisms .
Case Study 2: Pesticide Residue Analysis
In agricultural settings where N-methyl carbamate pesticides are used, residues of similar compounds have been analyzed using advanced chromatographic techniques. The findings highlighted the persistence of these compounds in soil and water systems post-application .
Data Summary
Property | Value |
---|---|
Molecular Formula | C8H9NO2 |
Molecular Weight | 157.20 g/mol |
Purity | 98% |
Toxicity Classification | Acute toxicity dermal/oral |
Enzyme Inhibition (AChE IC50) | Varies (1.60 - 311 µM) |
Environmental Persistence | Detected in surface waters |
Properties
IUPAC Name |
4,4,5,6,7,7-hexadeuterio-3a,7a-dihydroisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-2,5-6H,3-4H2,(H,9,10,11)/i1D,2D,3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFFBTOJCKSRJY-TZCZJOIZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(C2C(C1([2H])[2H])C(=O)NC2=O)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662204 | |
Record name | (4,4,5,6,7,7-~2~H_6_)-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-96-3 | |
Record name | 3a,4,7,7a-Tetrahydro-4,7-d2-1H-isoindole-1,3(2H)-dione-4,5,6,7-d4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-96-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4,4,5,6,7,7-~2~H_6_)-3a,4,7,7a-Tetrahydro-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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